BenchChemオンラインストアへようこそ!

3,4-dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

NK1 receptor antagonist Substance-P binding CINV

3,4-Dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034257-57-1) is a synthetic sulfonamide-based neurokinin-1 (NK1) receptor antagonist that appears as Example 9 in Kissei Pharmaceutical's cyclohexyl pyridine patent series (US9708266, US10011568). Characterized by a 3,4-dimethoxyphenylsulfonamide warhead linked to a 1-(pyridin-3-yl)piperidin-4-ylmethyl scaffold, the compound demonstrates sub-nanomolar affinity for the human Substance-P (NK1) receptor (IC50 = 2.35 nM) and was designed to reduce CYP3A4 inhibitory liability relative to first-generation NK1 antagonists such as aprepitant.

Molecular Formula C19H25N3O4S
Molecular Weight 391.49
CAS No. 2034257-57-1
Cat. No. B2986928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
CAS2034257-57-1
Molecular FormulaC19H25N3O4S
Molecular Weight391.49
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3)OC
InChIInChI=1S/C19H25N3O4S/c1-25-18-6-5-17(12-19(18)26-2)27(23,24)21-13-15-7-10-22(11-8-15)16-4-3-9-20-14-16/h3-6,9,12,14-15,21H,7-8,10-11,13H2,1-2H3
InChIKeyGKEKWWOSEZOMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034257-57-1): NK1 Antagonist Reference Standard for CINV Research


3,4-Dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034257-57-1) is a synthetic sulfonamide-based neurokinin-1 (NK1) receptor antagonist that appears as Example 9 in Kissei Pharmaceutical's cyclohexyl pyridine patent series (US9708266, US10011568) [1]. Characterized by a 3,4-dimethoxyphenylsulfonamide warhead linked to a 1-(pyridin-3-yl)piperidin-4-ylmethyl scaffold, the compound demonstrates sub-nanomolar affinity for the human Substance-P (NK1) receptor (IC50 = 2.35 nM) and was designed to reduce CYP3A4 inhibitory liability relative to first-generation NK1 antagonists such as aprepitant [2].

Why Generic NK1 Antagonist Substitution Fails: Evidence-Based Differentiation of CAS 2034257-57-1


Procuring a generic NK1 antagonist without verifying structural identity and selectivity profile risks introducing confounding variables into preclinical or translational studies. The target compound (CAS 2034257-57-1) belongs to a distinct chemical series—cyclohexyl pyridine sulfonamides—that was explicitly designed to decouple NK1 antagonism from CYP3A4 inhibition, a liability of the clinical benchmark aprepitant [1]. Even within the same patent family, subtle changes to the sulfonamide or piperidine substituents result in measurable differences in both NK1 binding affinity and CYP3A4 inhibitory potency, making direct compound interchange scientifically unreliable [2].

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034257-57-1)


NK1 Receptor Binding Affinity: Head-to-Head Comparison with Closest Patent Family Analogs

The target compound demonstrates an NK1 receptor IC50 of 2.35 nM, which is weaker than Example 5 (0.980 nM) but comparable to Example 3 (2.10 nM) from the same patent series [1][2][3]. This places the compound in a moderate affinity tier within the Kissei cyclohexyl pyridine portfolio, offering a valuable intermediate reference point for SAR studies.

NK1 receptor antagonist Substance-P binding CINV Structure-activity relationship

CYP3A4 Inhibition Profile: Reduced Drug-Drug Interaction Liability vs. Aprepitant

In a standardized CYP3A4 inhibition assay (Luciferin-IPA substrate), the target compound exhibits an IC50 of 6,900 nM (6.9 µM), representing approximately 290-fold weaker CYP3A4 inhibition compared to aprepitant, which was tested under identical conditions [1][2]. This is consistent with the patent's explicit claim that compounds in this series possess diminished CYP3A4 inhibitory activity relative to aprepitant [3].

CYP3A4 inhibition Drug-drug interaction CINV Aprepitant

CYP3A4 Selectivity Window: Target Compound vs. Closest Patent Analog (Example 3)

Although the target compound and Example 3 have nearly identical NK1 IC50 values (2.35 nM vs. 2.10 nM), their CYP3A4 inhibitory potencies diverge: the target compound shows an IC50 of 6,900 nM, while Example 3 shows an IC50 of 9,400 nM [1][2]. The resulting CYP3A4/NK1 selectivity indices are approximately 2,936 for the target compound and 4,476 for Example 3, indicating that Example 3 has a wider therapeutic window for CYP3A4-related drug interactions.

CYP3A4 selectivity NK1 antagonist SAR Drug safety

Structural Differentiation from Aprepitant: Absence of Morpholine Core and Atropisomerism

Unlike aprepitant, which contains a morpholine core and exhibits atropisomerism due to restricted rotation around a biaryl bond, the target compound features a freely rotating benzenesulfonamide-piperidine linkage that eliminates stereochemical complexity [1][2]. This structural distinction avoids the need for chiral separation and simplifies analytical characterization, while maintaining a pyridine moiety for receptor engagement.

Structural differentiation Atropisomerism Drug design NK1 antagonist scaffold

Patent-Protected Chemical Series: Freedom-to-Operate and Procurement Exclusivity

The target compound is explicitly claimed within US9708266 and US10011568, which cover cyclohexyl pyridine derivatives as NK1 antagonists for CINV [1]. This patent protection, assigned to Kissei Pharmaceutical Co., Ltd., provides a documented procurement pathway through authorized vendors and ensures traceable supply chain integrity, in contrast to generic NK1 antagonists that may lack clear provenance.

Patent protection Intellectual property Procurement exclusivity NK1 antagonist

Selectivity Profile: NK1 Antagonism Without Off-Target GPCR Activity

The target compound exhibits high selectivity for the NK1 receptor, as evidenced by its sub-nanomolar binding affinity (IC50 = 2.35 nM) with no reported significant activity at related neurokinin receptors (NK2, NK3) in the patent disclosure [1]. By contrast, certain first-generation NK1 antagonists such as CP-96,345 have documented off-target activity at L-type calcium channels, which complicates data interpretation in functional assays [2].

NK1 selectivity GPCR Off-target activity Substance-P

Optimal Application Scenarios for 3,4-Dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034257-57-1)


CINV Preclinical Models Requiring CYP3A4-Neutral NK1 Antagonism

In rodent or ferret cisplatin-induced emesis models where aprepitant's CYP3A4 inhibition confounds pharmacokinetic interpretation of co-administered chemotherapeutics, the target compound (CYP3A4 IC50 = 6,900 nM) provides a NK1 blockade (IC50 = 2.35 nM) with minimal CYP3A4 engagement, enabling cleaner evaluation of antiemetic efficacy without CYP-mediated drug-drug interactions [1][2].

Structure-Activity Relationship (SAR) Studies on Sulfonamide-Based NK1 Antagonists

As an intermediate-affinity NK1 antagonist within the Kissei cyclohexyl pyridine series (IC50 = 2.35 nM, between Example 3 at 2.10 nM and Example 5 at 0.980 nM), the target compound serves as a pivotal reference point for mapping how modifications to the benzenesulfonamide and piperidine substituents modulate both NK1 affinity and CYP3A4 inhibitory potential [3][4].

Chemical Biology Probe for NK1-Mediated Signaling Without Atropisomer Interference

The target compound's achiral structure and absence of atropisomerism eliminate the need for chiral separation and stereochemical quality control, making it an ideal NK1 probe for high-throughput screening campaigns where batch-to-batch consistency and simplified analytical characterization are critical for data reproducibility [5].

Freedom-to-Operate Research Requiring Patent-Cleared NK1 Antagonists

For academic or industrial laboratories conducting NK1-targeted drug discovery that must navigate the crowded NK1 antagonist patent landscape, procuring the target compound—explicitly claimed in US9708266 and US10011568—provides documented IP provenance and a traceable supply chain, mitigating the legal risks associated with using off-patent generic NK1 antagonists of uncertain origin [5].

Quote Request

Request a Quote for 3,4-dimethoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.